1,1,1,2,2,3,3-Heptafluoro-5-iodoundec-4-ene
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Overview
Description
1,1,1,2,2,3,3-Heptafluoro-5-iodoundec-4-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to an undecene backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodoundec-4-ene typically involves the introduction of fluorine and iodine atoms into an undecene backbone. One common method involves the reaction of an undecene derivative with a fluorinating agent, followed by iodination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-5-iodoundec-4-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bond in the undecene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the iodine atom.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the compound.
Catalysts: Often required to facilitate these reactions and improve yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alkenes with different functional groups, while oxidation and reduction reactions can produce various fluorinated alcohols or alkanes.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoro-5-iodoundec-4-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential as a radiolabeled compound in medical imaging techniques.
Industry: Utilized in the production of specialty polymers and coatings due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-5-iodoundec-4-ene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms provide stability and reactivity, while the iodine atom serves as a reactive site for further functionalization. The molecular targets and pathways involved vary based on the context in which the compound is used, such as in imaging or polymer synthesis.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane: A shorter-chain analog with similar fluorine and iodine content.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: A fluorinated ether with different functional groups.
2,2,3,3,4,4,4-Heptafluoro-1-iodobutane: Another fluorinated iodide with a different carbon backbone.
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-5-iodoundec-4-ene is unique due to its longer carbon chain and the presence of both fluorine and iodine atoms, which confer distinct chemical properties. Its structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
109574-86-9 |
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Molecular Formula |
C11H14F7I |
Molecular Weight |
406.12 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-iodoundec-4-ene |
InChI |
InChI=1S/C11H14F7I/c1-2-3-4-5-6-8(19)7-9(12,13)10(14,15)11(16,17)18/h7H,2-6H2,1H3 |
InChI Key |
HEFIRQCFCQDEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(C(C(F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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